molecular formula C20H14O2 B3344194 (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene CAS No. 60864-95-1

(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene

Cat. No.: B3344194
CAS No.: 60864-95-1
M. Wt: 286.3 g/mol
InChI Key: YDXRLMMGARHIIC-YLJYHZDGSA-N
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Description

Contextualization of Benzo(a)pyrene (BaP) as a Procarcinogen

Benzo(a)pyrene (BaP) is one of the most extensively studied and potent carcinogenic PAHs. www.gov.uk It is considered a procarcinogen, meaning that it is not carcinogenic itself but is converted into a carcinogen through metabolic processes in the body. wikipedia.orgoup.com BaP is ubiquitous in the environment, found in sources such as tobacco smoke, vehicle exhaust, and grilled foods. wikipedia.orgnih.gov Its carcinogenicity was first linked to the high incidence of scrotal cancer in 18th-century chimney sweeps who were exposed to soot containing BaP. wikipedia.org Due to its well-established carcinogenic properties, BaP is often used as a representative PAH in toxicological studies. researchgate.netnih.gov The International Agency for Research on Cancer (IARC) has classified BaP as a Group 1 carcinogen, indicating that there is sufficient evidence of its carcinogenicity in humans. wikipedia.orgnih.gov The carcinogenic mechanism of BaP is dependent on its enzymatic metabolism to reactive intermediates that can bind to DNA, forming DNA adducts. wikipedia.orgwikipedia.org These adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, ultimately initiating the process of carcinogenesis. nih.govwikipedia.org

Overview of Xenobiotic Metabolism and Bioactivation Pathways for PAHs

The metabolism of foreign compounds, or xenobiotics, like PAHs, is a complex process primarily carried out by a series of enzymes. nih.gov This process generally aims to convert lipophilic (fat-soluble) compounds into more polar and water-soluble metabolites that can be easily excreted from the body. nih.govjst.go.jp However, in the case of PAHs, this metabolic process can also lead to the formation of highly reactive and toxic intermediates. nih.govjst.go.jp

The bioactivation of PAHs typically involves a multi-step enzymatic pathway. nih.gov The primary enzymes involved in the initial steps are the cytochrome P450 (CYP) monooxygenases, particularly CYP1A1 and CYP1B1. nih.govnih.gov These enzymes introduce an epoxide group onto the PAH molecule. wikipedia.org Subsequently, the enzyme epoxide hydrolase can hydrate (B1144303) this epoxide to form a dihydrodiol. wikipedia.orgnih.gov This dihydrodiol can then be further oxidized by CYP enzymes to form a highly reactive diol epoxide. jst.go.jppnas.org This diol epoxide is often the ultimate carcinogen, capable of covalently binding to DNA. oup.comwikipedia.org There are other bioactivation pathways for PAHs as well, such as the formation of radical cations and o-quinones. nih.govresearchgate.net

The metabolic fate of a PAH, and thus its carcinogenic potential, is influenced by the interplay between these activation pathways and detoxification pathways, where enzymes like glutathione (B108866) S-transferases and UDP-glucuronosyltransferases conjugate the metabolites to facilitate their excretion. nih.gov

Significance of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene as a Key Proximate Carcinogen Intermediate

Within the metabolic activation pathway of Benzo(a)pyrene, this compound holds a critical position as a proximate carcinogen. A proximate carcinogen is an intermediate metabolite that is closer to the ultimate carcinogenic form than the parent compound. The formation of this specific compound is a pivotal step in the bioactivation of BaP. nih.gov

The process begins with the stereospecific oxygenation of BaP at the 7,8-position by cytochrome P450 enzymes, forming benzo(a)pyrene-7,8-epoxide. oup.comnih.gov Epoxide hydrolase then catalyzes the hydration of this epoxide to yield the optically pure this compound. nih.govpnas.org This particular enantiomer is then further metabolized by CYP enzymes, which stereoselectively oxygenate the 9,10-double bond. nih.govpnas.org This leads to the formation of the ultimate carcinogen, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), in which the 7-hydroxyl group and the 9,10-epoxide are on opposite sides of the pyrene (B120774) ring system. wikipedia.orgpnas.org

Compound Information

Compound NameSynonymsMolecular FormulaMolecular WeightCAS Number
This compound(-)-Benzo[a]pyrene-trans-7,8-dihydrodiolC₂₀H₁₄O₂286.32 g/mol 57404-88-3
Benzo(a)pyreneBaP, B[a]PC₂₀H₁₂252.31 g/mol 50-32-8
(+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxideBPDEC₂₀H₁₄O₃302.32 g/mol 58917-91-2
Benzo(a)pyrene-7,8-epoxideC₂₀H₁₂O268.31 g/mol 36504-65-1

Enzymes in Benzo(a)pyrene Metabolism

Enzyme FamilySpecific EnzymesRole in BaP Metabolism
Cytochrome P450CYP1A1, CYP1B1Oxidation of BaP to BaP-7,8-epoxide and oxidation of this compound to BPDE
Epoxide HydrolaseMicrosomal epoxide hydrolase (mEH)Hydration of BaP-7,8-epoxide to this compound
Glutathione S-transferasesVariousDetoxification through conjugation
UDP-glucuronosyltransferasesVariousDetoxification through conjugation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXRLMMGARHIIC-YLJYHZDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@@H]5O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232927
Record name (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60864-95-1
Record name (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60864-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (-)-trans-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Activation Pathways of Trans 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene

Formation of Diol Epoxides

The diol epoxide pathway is considered a major route for the genotoxicity of benzo(a)pyrene. It involves the oxidation of the olefinic 9,10-double bond of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene by cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1B1, to form benzo(a)pyrene-7,8-diol-9,10-epoxides (BPDEs). mdpi.com These epoxides are highly reactive electrophiles that can form stable adducts with DNA.

The metabolic conversion of benzo(a)pyrene is a highly stereospecific process. Mixed-function oxidases and epoxide hydratase in rat liver microsomes metabolize benzo(a)pyrene to a single enantiomer, this compound. pnas.orgpnas.org This specific enantiomer is then further metabolized stereoselectively by mixed-function oxidases into diol epoxides. pnas.orgpnas.org

This enzymatic action results in two main diastereomers of BPDE: (+)-anti-BPDE, where the epoxide oxygen is on the opposite face of the bay-region ring relative to the 7-hydroxyl group, and (-)-syn-BPDE, where the epoxide oxygen is on the same face. The (+)-anti-BPDE isomer, specifically the (+)-7R,8S,9S,10R-enantiomer, is considered the ultimate carcinogenic metabolite of benzo(a)pyrene. This isomer is known to bind to the N2 atom of guanine (B1146940) in DNA, which distorts the double helix structure and can lead to mutations in critical genes like the p53 tumor suppressor gene. wikipedia.org

The metabolism of racemic trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene by liver microsomes from rats pre-treated with 3-methylcholanthrene (B14862) leads to the formation of both anti-BPDE (diol-epoxide I) and syn-BPDE (diol-epoxide II). osti.gov The ratio of these two diastereomers can vary. Studies using rat liver microsomes have shown that the ratio of the two unstable diol epoxides formed (anti-BPDE and syn-BPDE) can range from approximately 1.7 to 0.4. pnas.org

The formation of these diol epoxides is significantly increased in microsomes from rats treated with 3-methylcholanthrene, an inducer of CYP enzymes. osti.gov For instance, this treatment caused an 8-fold increase in anti-BPDE formation in microsomes. osti.gov While both liver microsomes and nuclei can produce diol epoxides, microsomes generally exhibit higher metabolic activity. osti.gov Research has also noted that early in benzo(a)pyrene treatment of hamster embryo cells, adducts from the syn-isomer predominated, whereas at later time points, adducts from the anti-isomer were more prevalent. researchgate.net

MetaboliteRelative Formation Ratio (anti- to syn-BPDE)Reference
Benzo(a)pyrene-7,8-diol-9,10-epoxides0.4 to 1.7 pnas.org

Formation of ortho-Quinones

The conversion of trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene to benzo(a)pyrene-7,8-dione (BPQ) is catalyzed by the cytosolic enzyme dihydrodiol dehydrogenase (DD). nih.gov This enzyme carries out the NAD(P)+-dependent oxidation of the dihydrodiol. The formation of BPQ has been identified as an authentic metabolic pathway in isolated rat hepatocytes. nih.gov In these cells, the rate of BPQ formation was found to be 0.50 nmol per 3 million cells over 10 minutes, accounting for 7% of the total organic-soluble metabolites in the extracellular media. nih.gov The reaction can be inhibited by indomethacin, a competitive inhibitor of dihydrodiol dehydrogenase, confirming the enzyme's role in this conversion. nih.gov Studies with isolated rat hepatocytes from uninduced rats showed that the formation of BPQ and BP-tetraols (hydrolysis products of diol epoxides) occurred to a similar extent, suggesting that the dihydrodiol dehydrogenase and CYP1A1 pathways can contribute equally to the metabolism of the diol. nih.gov

EnzymeMetabolite FormedFormation Rate in Rat HepatocytesPathway ContributionReference
Dihydrodiol Dehydrogenase (DD)Benzo(a)pyrene-7,8-dione (BPQ)0.50 nmol/3x10^6 cells/10 min7% of organic-soluble metabolites nih.gov
Cytochrome P450 (CYP1A1)Benzo(a)pyrene-7,8-diol-9,10-epoxides (BPDEs)Not specifiedEqual to BPQ pathway in uninduced hepatocytes nih.gov

The ortho-quinone metabolite, BPQ, can undergo a process known as redox cycling. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), such as the superoxide (B77818) anion. This cycle can be repeated, leading to the continuous generation of ROS and the induction of oxidative stress within the cell. The enzyme systems involved in the bioreduction of quinones and subsequent redox cycling are crucial to this mechanism of toxicity. acs.org Oxidative stress resulting from this redox cycling can cause damage to cellular components, including DNA, lipids, and proteins, contributing to the carcinogenic effects of benzo(a)pyrene.

Enzymology of Trans 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene Biotransformation

Cytochrome P450 (CYP) Monooxygenase System Involvement

The biotransformation of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene, a proximate carcinogen derived from benzo(a)pyrene, is heavily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. oup.com Specifically, isoforms CYP1A1 and CYP1B1 are recognized as the principal catalysts in the further activation of this dihydrodiol. oup.comnih.gov These enzymes catalyze the conversion of the dihydrodiol to highly reactive diol epoxides (BPDE), which are considered the ultimate carcinogenic metabolites of benzo(a)pyrene. nih.govresearchgate.net

Catalytic Activity and Substrate Specificity of CYP1B1 in BPDE Formation

Alongside CYP1A1, Cytochrome P450 1B1 (CYP1B1) is a key enzyme in the metabolic pathway that converts the dihydrodiol to its ultimate carcinogenic form, BPDE. nih.govresearchgate.netnih.gov While expressed in numerous extrahepatic tissues, CYP1B1 is frequently found to be overexpressed in cancerous tissues. nih.govnih.gov Like CYP1A1, it is involved in the oxidation of a wide array of xenobiotics, including polycyclic aromatic hydrocarbons. researchgate.netdnalife.academy Its role is vital in the neoplastic transformation process by metabolically activating the dihydrodiol intermediate. researchgate.net

Comparative Kinetic Analyses of P450 Isoforms

Comparative studies using reconstituted in vitro systems at physiological pH have elucidated the kinetic parameters for the metabolism of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene by both CYP1A1 and CYP1B1. acs.org These analyses reveal that CYP1A1 has a significantly higher catalytic efficiency (kcat/Km) for this substrate compared to CYP1B1. acs.org The kcat value for CYP1A1 was determined to be 9.3 min⁻¹ with a Km of 0.53 µM, resulting in a catalytic efficiency of 17,000 mM⁻¹ min⁻¹. acs.org In contrast, CYP1B1 displayed a kcat of 3.8 min⁻¹ and a Km of 1.0 µM, yielding a lower catalytic efficiency of 3,800 mM⁻¹ min⁻¹. acs.org

While CYP1A1 is more efficient at converting the dihydrodiol to the diol epoxide, other research focusing on the initial metabolic step—the conversion of the parent benzo(a)pyrene to the dihydrodiol—suggests that CYP1B1 may be more efficient in that preliminary stage. nih.govacs.org In human lung cells, it has been observed that while both enzymes contribute to the formation of the dihydrodiol, CYP1A1 plays the predominant role in its subsequent bioactivation to carcinogenic diol-epoxides. nih.gov

Kinetic Constants for the Metabolism of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene by Human P450 Isoforms acs.org
Enzymekcat (min⁻¹)Km (µM)kcat/Km (mM⁻¹ min⁻¹)
P450 1A19.30.5317000
P450 1B13.81.03800

Role of Epoxide Hydrolase in Dihydrodiol Formation

The substrate for the aforementioned CYP-mediated reactions, this compound, is itself a product of enzymatic action. Its formation is a critical step in the metabolic activation pathway of benzo(a)pyrene. oup.comwikipedia.org This process is catalyzed by microsomal epoxide hydrolase (EPHX1). nih.gov Following the initial oxidation of benzo(a)pyrene by CYP1A1 or CYP1B1 to form benzo(a)pyrene-7,8-epoxide, EPHX1 catalyzes the hydration of this epoxide ring. oup.comnih.govoup.com This enzymatic hydrolysis specifically yields the trans-dihydrodiol, which then serves as the substrate for further oxidation by CYPs to form the ultimate carcinogenic diol epoxides. nih.govacs.orgwikipedia.org The coordinated action of CYPs and EPHX1 is therefore essential for the generation of BPDE. nih.gov

Aldo-Keto Reductase (AKR) Catalysis to ortho-Quinones

An alternative pathway for the metabolic activation of this compound involves the aldo-keto reductase (AKR) superfamily of enzymes. nih.govacs.org Instead of forming diol epoxides, these NAD(P)⁺-dependent enzymes catalyze the oxidation of the dihydrodiol to produce reactive and redox-active ortho-quinones, such as benzo(a)pyrene-7,8-dione. acs.orgnih.gov This pathway represents a distinct mechanism of bioactivation that can also contribute to the toxic effects of polycyclic aromatic hydrocarbons. acs.orgnih.gov

Characterization of Specific AKR Isoforms (e.g., AKR1A1, AKR1C1-1C4)

Several human AKR isoforms have been identified as capable of metabolizing PAH trans-dihydrodiols, including AKR1A1 (aldehyde reductase) and members of the AKR1C subfamily (AKR1C1–AKR1C4). nih.govacs.org These isoforms are widely expressed in human tissues, although AKR1C4 is considered liver-specific. acs.orgacs.org The non-K region benzo[a]pyrene-7,8-diol is oxidized by all tested AKR1C isoforms. semanticscholar.org

Kinetic analyses have been performed to characterize the efficiency of these isoforms in oxidizing (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. Among the enzymes for which saturation kinetics could be determined, AKR1C2 exhibited the highest catalytic efficiency, with a kcat/Km of 53 mM⁻¹ min⁻¹. acs.org AKR1A1 also showed notable activity with a kcat/Km of 31 mM⁻¹ min⁻¹. acs.org However, under the experimental conditions, the AKR1C1 and AKR1C4 isoforms were not saturable due to the limited solubility of the substrate. acs.org In general, the catalytic efficiencies of the AKR enzymes for this substrate are substantially lower than those observed for the P450 isoforms. nih.govacs.org

Kinetic Constants for the Oxidation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene by Human AKR Isoforms acs.org
Enzymekcat (min⁻¹)Km (µM)kcat/Km (mM⁻¹ min⁻¹)
AKR1A11.23931
AKR1C1NDNSND
AKR1C20.509.553
AKR1C30.421725
AKR1C4NDNSND
ND: Not determined; NS: Not saturable.

Competitive Dynamics Between P450 and AKR Pathways in Dihydrodiol Activation

The metabolic activation of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene is primarily governed by two major enzymatic pathways: the cytochrome P450 (P450) system and the aldo-keto reductase (AKR) superfamily. acs.orgnih.gov These pathways compete for the same substrate, leading to the formation of different reactive intermediates with distinct biological activities. acs.orgnih.gov

The P450 pathway, involving isoforms such as CYP1A1 and CYP1B1, catalyzes the epoxidation of the dihydrodiol to form diol epoxides, which are potent mutagens and carcinogens. acs.orgnih.gov In contrast, the AKR pathway, which includes enzymes like AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4), oxidizes the dihydrodiol to yield benzo(a)pyrene-7,8-dione, a reactive o-quinone that can also contribute to cellular damage through the generation of reactive oxygen species. acs.orgnih.gov

In vitro studies using reconstituted enzyme systems have demonstrated that P450 isoforms, particularly CYP1A1 and CYP1B1, exhibit significantly higher catalytic efficiency (kcat/Km) for the metabolism of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene compared to AKR enzymes at physiological pH. nih.gov This suggests that, on a molar basis, the P450-mediated formation of diol epoxides is the kinetically favored pathway. acs.orgnih.gov

However, the in vivo competition between these two pathways is more complex and is influenced by several factors, including the intracellular redox state, specifically the ratio of NADPH to NAD+, and the relative expression levels of the competing enzymes in different tissues and cell types. acs.orgnih.gov While the P450 pathway is favored under conditions of high NADPH, the AKR pathway can become more prominent when the NADPH/NAD+ ratio is low. acs.orgnih.gov

Furthermore, the expression levels of AKR and P450 enzymes can vary significantly. For instance, in human lung adenocarcinoma A549 cells, the basal mRNA transcript levels of AKR1C1-AKR1C3 can be up to 90-fold higher than those of both basal and induced P450 1A1 and 1B1. nih.gov This high level of AKR expression, coupled with robust enzymatic activity, suggests that the AKR pathway may effectively compete with, and in some cases dominate, the P450-mediated activation of the dihydrodiol in certain human lung cells. nih.gov

Comparative Steady-State Kinetic Constants for the Metabolism of (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene by Human P450 and AKR Enzymes
Enzymekcat (min⁻¹)Km (µM)kcat/Km (min⁻¹µM⁻¹)
P450 1A129 ± 24.0 ± 0.87.3
P450 1B13.0 ± 0.25.0 ± 1.00.6
AKR1A11.5 ± 0.1120 ± 200.013
AKR1C10.011 ± 0.00115 ± 40.00073
AKR1C20.14 ± 0.0127 ± 50.0052
AKR1C30.025 ± 0.00330 ± 100.00083
AKR1C40.016 ± 0.00118 ± 30.00089

Other Enzyme Systems in Benzo(a)pyrene 7,8-dihydrodiol Metabolism (e.g., Myeloperoxidase)

Beyond the well-characterized P450 and AKR pathways, other enzyme systems can also contribute to the biotransformation of benzo(a)pyrene 7,8-dihydrodiol. One such enzyme is myeloperoxidase (MPO), which is abundantly expressed in neutrophils and other phagocytic cells. nih.govnih.gov In the presence of hydrogen peroxide, myeloperoxidase can catalyze the co-oxidation of benzo(a)pyrene 7,8-dihydrodiol. nih.gov

The mechanism of MPO-mediated activation is distinct from that of the P450 system. Instead of forming diol epoxides, MPO-catalyzed oxidation is proposed to proceed through the formation of a dioxetane intermediate. nih.gov The subsequent cleavage of this unstable intermediate leads to the generation of a reactive dialdehyde. nih.gov This novel electrophilic species can then react with cellular nucleophiles, such as proteins and DNA, potentially leading to cellular damage through a different mechanism than that of diol epoxides. nih.gov This alternative bioactivation pathway, observed in human polymorphonuclear leukocytes, highlights the role of inflammatory cells in the metabolic activation of polycyclic aromatic hydrocarbons. nih.govnih.gov

Molecular Mechanisms of Dna Adduct Formation by Reactive Metabolites of Trans 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene

Covalent Binding to Deoxyribonucleic Acid (DNA)

The metabolic activation of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene produces highly reactive intermediates that can covalently bind to DNA, forming adducts. This binding is a critical event in the mutagenic and carcinogenic activity of the parent compound. The primary reactive metabolite is (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-B[a]P (BPDE), which forms DNA adducts predominantly with purine (B94841) bases. acs.org The extent of this binding can be influenced by various factors, including the enzymatic pathways involved in metabolic activation. For instance, metabolism of the parent dihydrodiol to DNA-binding products is significantly faster with certain cytochrome P-450 isozymes. nih.gov The formation of these adducts has been observed in a variety of tissues, including the lung, liver, and skin, as well as in different cell types within these tissues, such as macrophages and hepatocytes. nih.gov

The process of covalent binding is not limited to a single type of interaction. Research has identified several distinct products resulting from the reaction of BPDE with calf thymus DNA, indicating covalent adducts with deoxyguanosine, deoxyadenosine (B7792050), and deoxycytidine. nih.gov The formation of these adducts is a dose-dependent phenomenon, with increased exposure to the parent compound leading to a corresponding increase in DNA adduction. nih.gov

Formation of N2-Deoxyguanosine (dG) Adducts

The most prevalent DNA adducts formed from the metabolites of this compound are those involving the exocyclic amino group of deoxyguanosine (dG). nih.govresearchgate.net The major adduct identified in numerous studies is the (+)-trans-anti-B[a]PDE-N2-dG adduct, where the C10 position of the BPDE molecule forms a covalent bond with the N2 atom of guanine (B1146940). acs.orgnih.gov This trans addition product is the major adduct formed from either enantiomer of the anti-dihydrodiol epoxide, highlighting the stereospecificity of the reaction with DNA. nih.gov

The formation of dG adducts is a key step in the mutagenic process, as these lesions can lead to G to T transversions during DNA replication. nih.gov The reactivity of BPDE with guanine residues in DNA is a well-established phenomenon, and these adducts serve as important biomarkers for assessing DNA damage from polycyclic aromatic hydrocarbons. nih.govresearchgate.net

Formation of Deoxyadenosine (dAde) Adducts

In addition to the primary reaction with deoxyguanosine, the reactive metabolites of this compound also form adducts with deoxyadenosine (dAde). nih.gov These adducts typically involve the covalent binding of the BPDE molecule to the exocyclic amino group of adenine (B156593). nih.gov While generally formed in lower quantities than dG adducts, the formation of dAde adducts represents another significant pathway of DNA damage. nih.gov The characterization of these adducts has been achieved through techniques such as high-pressure liquid chromatography and mass spectrometry, confirming their structure and presence in DNA that has been exposed to BPDE. nih.gov

Formation of Depurinating Adducts

Another critical mechanism of DNA damage involves the formation of unstable adducts that lead to the loss of the purine base from the DNA backbone, a process known as depurination. scispace.com Reactive metabolites can bind to the N3 or N7 positions of adenine and the N7 position of guanine. scispace.comnih.gov This binding destabilizes the glycosidic bond that connects the purine base to the deoxyribose sugar, resulting in an apurinic site in the DNA. nih.gov These apurinic sites are mutagenic lesions that can lead to errors during DNA replication and repair if not properly addressed by the cell. While stable adducts at the exocyclic amino groups of guanine and adenine are more commonly studied, depurination represents a significant pathway for PAH-induced carcinogenesis. scispace.com The formation of depurinating adducts has been identified in the reaction of various polycyclic aromatic hydrocarbon diol epoxides with DNA. scispace.com

Stereochemical Influence on DNA Adduct Structure and Conformational Properties

The stereochemistry of both the diol epoxide metabolite and the DNA helix plays a crucial role in determining the structure and conformation of the resulting DNA adducts. The interaction between the chiral BPDE enantiomers and the right-handed DNA helix restricts the range of possible products. nih.gov The major product formed from either the carcinogenic or noncarcinogenic enantiomers of the anti-dihydrodiol epoxide is a trans adduct with deoxyguanosine. nih.gov

Nuclear Magnetic Resonance (NMR) studies have provided detailed insights into the conformational properties of these adducts. For adducts formed through the opening of the epoxide ring by the purine amino groups, both cis and trans products can be formed. nih.gov In the cis products, the 7- and 8-hydroxyl groups are in a pseudodiaxial orientation, while in the trans products, they are in a pseudodiequatorial position. nih.gov It has been proposed that these different conformations arise from the reaction of the purine with either the diaxial or diequatorial conformers of the diol epoxides. nih.gov The specific stereochemistry of the adducts can influence their recognition and processing by DNA repair enzymes, which in turn affects their mutagenic potential.

Contribution of Reactive Oxygen Species (ROS) to DNA Damage Induction by Metabolites

Beyond the direct covalent binding of its metabolites, the biotransformation of this compound can also lead to the generation of reactive oxygen species (ROS), which contribute to oxidative DNA damage. nih.gov One of the metabolic pathways for this compound involves its oxidation to benzo[a]pyrene-7,8-dione (B196088). nih.gov This dione (B5365651) is redox-active and can generate ROS, leading to oxidative stress and damage to cellular macromolecules, including DNA. nih.gov

Cellular and Subcellular Dynamics of Trans 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene Metabolism

Subcellular Localization of Metabolic Activities (e.g., Microsomes, Nuclei)

The metabolic activation of B[a]P-7,8-diol is not confined to a single cellular location. Both the microsomal fraction, rich in endoplasmic reticulum, and the nuclear envelope are equipped with the enzymatic machinery necessary for its conversion. Studies using rat liver have demonstrated that both nuclei and microsomes can metabolize (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene into its ultimate carcinogenic forms, the 7,8-diol-9,10-epoxides.

While the metabolic patterns in the nuclei and microsomes are qualitatively similar, quantitative differences exist. Microsomes generally exhibit higher metabolic activity compared to nuclei. For instance, in liver preparations from rats treated with the inducer 3-methylcholanthrene (B14862), there was an 8-fold increase in the formation of r-7, t-8-dihydroxy-t-9, 10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene (diol-epoxide I) in microsomes, whereas nuclei showed only a 2-fold increase. In untreated rats, microsomes still produced more diol-epoxides than the corresponding nuclear samples. The presence of this metabolic capability in the nucleus is particularly significant, as it places the generation of the ultimate carcinogen in close proximity to its primary target, DNA.

In addition to the cytochrome P450 system found in these organelles, cytosolic enzymes also play a role. Dihydrodiol dehydrogenase, located in the cytosol of rat liver cells, catalyzes the oxidation of B[a]P-7,8-diol to yield benzo[a]pyrene-7,8-dione (B196088). This highlights a competing metabolic pathway that occurs outside the organellar systems responsible for epoxidation.

Table 1: Comparison of Diol-Epoxide I Formation from this compound in Rat Liver Subcellular Fractions

Subcellular FractionTreatmentRelative Metabolic Activity Increase
Microsomes3-Methylcholanthrene8-fold
Nuclei3-Methylcholanthrene2-fold

Cell Type Specificity in Metabolite Formation (e.g., Rat Liver Cells, Human Monocytes, Lymphocytes, Lung Cells)

The metabolic profile of this compound varies significantly among different cell types, reflecting their unique enzymatic compositions.

Rat Liver Cells: Isolated hepatocytes from rats metabolize B[a]P-7,8-diol into a range of products. A significant portion is converted into water-soluble glucuronide and sulfate (B86663) conjugates, which is a detoxification pathway. Concurrently, metabolic activation occurs, leading to the formation of benzo-ring tetrahydrotetrols (the hydrolysis products of diol-epoxides) and benzo[a]pyrene-7,8-dione. In hepatocytes from uninduced rats, the formation of benzo[a]pyrene-7,8-dione was found to be quantitatively equal to the formation of BP-tetraols, suggesting that the cytosolic dihydrodiol dehydrogenase pathway and the microsomal cytochrome P451A1 pathway contribute equally to the metabolism of the dihydrodiol in these cells.

Human Lung Cells: Various human lung cell lines, including adenocarcinoma A549 cells, bronchoalveolar H358 cells, and immortalized bronchial epithelial HBEC-KT cells, actively metabolize B[a]P-7,8-diol. In these cells, two competing pathways are prominent: oxidation by cytochrome P450 (CYP) enzymes (CYP1A1/1B1) to form diol-epoxides, and oxidation by aldo-keto reductases (AKRs) to produce benzo[a]pyrene-7,8-dione. The balance between these pathways is crucial, as both diol-epoxides and the redox-cycling of the dione (B5365651) can lead to DNA damage.

Human Lymphocytes: Peripheral blood lymphocytes from lung cancer patients can metabolize this compound to B[a]P-tetrols, indicating the presence of the necessary cytochrome P450-dependent activation pathway. However, the metabolic activity in lymphocytes does not necessarily correlate with the activity found in lung microsomes from the same individuals, suggesting that lymphocytes may not serve as a reliable surrogate for assessing pulmonary metabolism.

Human Monocytes: In human monocyte/macrophage-derived THP-1 cells, the parent compound benzo[a]pyrene (B130552) is known to be an activator of the aryl hydrocarbon receptor (AhR). This activation is a prerequisite for the induction of CYP enzymes that metabolize benzo[a]pyrene to the B[a]P-7,8-diol and its subsequent metabolites, indicating that these cells possess the fundamental pathways for metabolizing the compound.

Table 2: Predominant Metabolic Pathways for this compound in Various Cell Types

Cell TypeKey Metabolic PathwaysPrimary Metabolite Classes
Rat HepatocytesCYP450 Oxidation, Dihydrodiol Dehydrogenase, ConjugationTetraols, Benzo(a)pyrene-7,8-dione, Glucuronide/Sulfate Conjugates
Human Lung CellsCYP450 (1A1/1B1) Oxidation, Aldo-Keto Reductase (AKR) OxidationDiol-Epoxides (measured as Tetraols), Benzo(a)pyrene-7,8-dione
Human LymphocytesCYP450 OxidationTetraols
Human Monocytes (THP-1)AhR-inducible CYP450 pathway(Implied metabolic capability)

Induction of Xenobiotic-Metabolizing Enzymes by Benzo(a)pyrene and its Dihydrodiol Metabolites

The expression of enzymes that metabolize B[a]P-7,8-diol is not static but can be significantly increased, or induced, by exposure to xenobiotics. The metabolism of the 7,8-dihydrodiol shows induction after pretreatment of rats with classic inducers like 3-methylcholanthrene or phenobarbital. This indicates that the enzymes responsible for its further conversion, primarily CYP1A1 and CYP1B1, are inducible. This phenomenon is also observed in humans; lung microsomes from smokers, who are chronically exposed to polycyclic aromatic hydrocarbons in tobacco smoke, exhibit 4- to 7-fold higher metabolic activity towards the dihydrodiol compared to non-smokers.

The primary mechanism for the induction of these key metabolic enzymes is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.

Crucially, this compound itself has been shown to be an agonist for the AhR. Studies have demonstrated that apoptosis initiated by the B[a]P-7,8-dihydrodiol is linked to the activation of the AhR and the subsequent induction of CYP1A1. nih.gov This creates a feedback loop where the metabolite can induce the very enzyme responsible for its conversion into the ultimate carcinogen. Furthermore, the downstream metabolite, benzo[a]pyrene-7,8-dione, can also act as a ligand for the AhR, leading to the induction of the CYP1B1 gene. The AhR pathway is therefore central to regulating the metabolic activation of B[a]P-7,8-diol through its control over the expression of CYP1A1 and CYP1B1 genes. nih.gov

The ultimate metabolic fate of B[a]P-7,8-diol in a given cell is determined by the transcriptional regulation and relative expression levels of competing enzyme systems. In human lung cells, the balance between the P450 pathway (leading to diol-epoxides) and the AKR pathway (leading to o-quinones) is critical.

Studies using real-time RT-PCR have revealed significant differences in the basal mRNA transcript levels of these enzymes. In A549 human lung adenocarcinoma cells, the basal transcript levels of AKR1C1-1C3 can exceed those of both basal and TCDD-induced P450 1A1 and 1B1 by up to 90-fold. This suggests that in these cells, under basal conditions, the AKR pathway may be favored. In contrast, in immortalized normal human bronchial epithelial cells (HBEC-KT), AKR expression levels were comparable to TCDD-induced P450 1A1 and 1B1 levels. These findings demonstrate that differential transcriptional regulation leads to distinct enzymatic landscapes in various cell types, which in turn dictates whether B[a]P-7,8-diol is shunted towards the diol-epoxide pathway or the o-quinone pathway.

Table 3: Relative Basal mRNA Expression of Metabolic Enzymes in A549 Human Lung Cells

Enzyme FamilyRelative Expression Level
AKR1C1-1C3High (up to 90-fold higher than P450s)
P450 1A1 / 1B1Low

Advanced Methodologies for Research on Trans 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene

Chromatographic Techniques for Metabolite Separation and Identification

Chromatography is a cornerstone for isolating and identifying the various metabolites of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene from complex biological matrices. High-performance liquid chromatography, in particular, offers the resolution required to separate structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for analyzing the metabolites of this compound. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these separations. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.commdpi.com This setup allows for the separation of benzo[a]pyrene (B130552) metabolites based on their hydrophobicity.

Metabolites formed by microsomal enzymes, such as the stereoisomeric tetraols of 7,8,9,10-tetrahydrobenzo[a]pyrene, can be effectively separated and identified using RP-HPLC systems. nih.govnih.gov The separation is often monitored using UV-visible or fluorescence detectors, which are highly sensitive for polycyclic aromatic hydrocarbons that possess characteristic chromophores. mdpi.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of a wide range of metabolites with varying polarities.

Table 1: Representative RP-HPLC Conditions for Metabolite Analysis

ParameterCondition
Stationary Phase Octadecylsilane (C18)
Mobile Phase Gradient of Acetonitrile and Water
Detection UV-Visible or Fluorescence Spectroscopy
Application Separation of diol epoxides, tetraols, and other metabolites

Resolving the enantiomers of this compound and its metabolites is critical, as different stereoisomers can exhibit markedly different biological activities. Chiral stationary-phase (CSP) HPLC is the premier technique for this purpose. rsc.org This method allows for the direct separation of enantiomers without the need for derivatization. nih.gov

Various types of CSPs have been successfully employed. Pirkle-type columns, such as those with (R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to silica, have been used to resolve the enantiomers of benzo[a]pyrene diol-epoxides and related dihydrodiols. nih.govnih.gov Polysaccharide-based CSPs, like those derived from cellulose (B213188) tris(3,5-dimethylphenylcarbamate) or cellulose triacetate, are also highly effective for resolving the enantiomers of the trans-7,8-dihydrodiol and its derivatives. researchgate.net The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving optimal separation on these columns. researchgate.netresearchgate.net The elution order of the enantiomers can be determined using spectroscopic methods such as circular dichroism. nih.govresearchgate.net

Table 2: Chiral HPLC Systems for Enantiomeric Resolution

Chiral Stationary Phase (CSP)Mobile Phase ExampleApplicationReference
(R)-N-(3,5-dinitrobenzoyl)phenylglycineNot specifiedResolution of enantiomeric diol-epoxides and tetrols nih.gov
Cellulose tris(4-methylphenylcarbamate) (Chiralcel OG)n-hexane/isopropanolResolution of (±)-trans-7,8-dihydrodiols researchgate.netresearchgate.net
Cellulose triacetate (Chiralcel CA-I)Not specifiedResolution of (±)-trans-7,8-dihydrodiols researchgate.net

Mass Spectrometry-Based Characterization of Metabolites and Adducts

Mass spectrometry (MS) is a powerful tool for the structural characterization of this compound metabolites and their covalent adducts with DNA and proteins. Its high sensitivity and ability to provide molecular weight and fragmentation information are key to unambiguous identification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a robust platform for the identification and quantification of metabolites, including highly reactive epoxide and quinone species. nih.gov After separation by HPLC, the metabolites are ionized, and the precursor ions are selected and fragmented to produce a characteristic product ion spectrum, which serves as a molecular fingerprint for identification. nih.gov

This technique has been used to identify a variety of metabolites in cell cultures, such as conjugates with glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC), as well as methylated, sulfated, and glucuronidated catechols derived from the related benzo[a]pyrene-7,8-dione (B196088). nih.gov The structural identities of these metabolites are often confirmed by comparing their chromatographic retention times and mass spectra with those of authentic synthesized standards. nih.gov

Mass spectrometry is crucial for elucidating the structures of DNA adducts formed from the ultimate carcinogenic metabolites of this compound, such as the diol epoxide (+)-anti-BPDE. nih.gov Techniques like fast atom bombardment mass spectrometry (FAB-MS) and LC-MS/MS are used to determine the exact mass of the adducted nucleoside, confirming the covalent binding of the metabolite to DNA bases like deoxyguanosine. nih.govnih.gov

In conjunction with other analytical methods like NMR, MS can help assign the precise stereochemistry of the adduct, including the site of attachment on the nucleobase and the cis or trans nature of the ring opening of the epoxide. nih.gov This detailed structural information is vital for understanding the mechanisms of mutagenesis and carcinogenesis.

Spectroscopic Analysis of Molecular Interactions

Spectroscopic techniques provide invaluable insights into the structure, conformation, and interactions of this compound and its metabolites.

Circular Dichroism (CD) spectroscopy is extensively used to determine the absolute configuration of resolved enantiomers. nih.govnih.gov The characteristic CD spectra, which arise from the differential absorption of left- and right-circularly polarized light by chiral molecules, allow for the assignment of (R,R) or (S,S) stereochemistry by comparison with standards or related compounds. nih.govresearchgate.net CD is also sensitive to conformational changes, which can be observed upon derivatization of the dihydrodiol's hydroxyl groups. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is employed to determine the detailed conformation of the molecule. nih.gov For instance, NMR analysis has confirmed that the dihydroxy groups in the trans-7,8-dihydrodiol adopt a quasidiequatorial conformation. nih.gov For DNA adducts, NMR combined with MS data provides unequivocal structural assignment of stereoisomers. nih.gov

UV-visible absorption spectroscopy is commonly used in conjunction with HPLC for the detection and quantification of metabolites. The distinct chromophore of the benzo[a]pyrene ring system provides a strong absorbance signal that is characteristic of the parent compound and its derivatives. nih.gov

UV-Visible Spectroscopy and Circular Dichroism

UV-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) are crucial optical techniques for characterizing this compound and its derivatives. UV-Vis spectroscopy is employed in the identification of metabolites by analyzing their absorption spectra. nih.gov

Circular Dichroism is particularly powerful for determining the absolute configuration of enantiomers. The exciton (B1674681) chirality method, applied to CD spectral analysis, is a key technique for assigning the absolute stereochemistry of the resolved enantiomers of this compound and its derivatives. nih.gov The characteristic CD Cotton effects are sensitive to the molecule's conformation. For instance, analysis of benzo[a]pyrene 7R,8R-dihydrodiol and its derivatives showed that derivatization could induce conformational changes. nih.gov However, for some methylated derivatives, the CD spectra indicated that the quasidiequatorial conformation of the diol was not altered upon derivatization. nih.gov The resolution of enantiomers can be achieved by chiral High-Performance Liquid Chromatography (HPLC), with their absolute configurations subsequently determined through CD spectroscopy by comparison with metabolically obtained standards. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its metabolites. Both 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, allowing for precise structural elucidation. spectrabase.comnii.ac.jp

Proton NMR (¹H NMR) spectral analysis has been used to confirm the conformation of the dihydrodiol. For example, studies have verified that certain derivatives of trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene adopt a quasidiequatorial conformation. nih.gov This indicates that substituents, such as a methyl group, can maintain a quasiaxial position regardless of the size of other groups attached to the hydroxyl functions. nih.gov Furthermore, NMR is essential during chemical synthesis to monitor reaction progress and characterize intermediates and final products. nih.govnii.ac.jp It has also been used to identify the structure of glucuronide conjugates formed during metabolic processes in human liver microsomes. nih.gov

In Vitro Reconstituted Enzyme Systems for Kinetic and Mechanistic Studies

In vitro reconstituted enzyme systems are fundamental for dissecting the specific roles of various enzymes in the metabolism and activation of this compound. These systems, which consist of purified enzymes, cofactors, and lipids, allow for detailed kinetic and mechanistic studies in a controlled environment.

Studies have utilized reconstituted systems containing cytochrome P450 (P450) enzymes to investigate the formation of highly mutagenic diol-epoxides. pnas.orgresearchgate.net For example, systems with purified P450 1B1, NADPH-P450 reductase, and human liver epoxide hydrolase have been shown to catalyze the conversion of benzo[a]pyrene to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. nih.gov Kinetic analyses in such systems have revealed that the Vmax/Km ratio for this formation is significantly higher for CYP1B1 than for CYP1A1, suggesting P450 1B1 is a principal enzyme in this pathway. nih.gov

These systems have also been used to compare the metabolic activation of the dihydrodiol by different pathways. Reconstituted systems were employed to compare the steady-state kinetic constants for human P450 enzymes (1A1 and 1B1) and aldo-keto reductase (AKR) enzymes (AKR1A1, AKR1C1-1C4) in the metabolism of the compound. nih.gov It was found that P450 isoforms exhibited much greater catalytic efficiency (kcat/Km) than AKR enzymes under the tested conditions. nih.gov Other studies using reconstituted systems with rabbit cytochrome P-450 LM4 and LM2 showed that metabolism to protein- and DNA-binding products proceeds 5 to 10 times faster with LM4. nih.govhuji.ac.il

Table 1: Enzyme Systems and Kinetic Findings

Enzyme System Substrate Key Finding Citation
Human P450 1B1, NADPH-P450 Reductase, Epoxide Hydrolase Benzo[a]pyrene P450 1B1 is a principal enzyme in the formation of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. nih.gov
Human P450 1A1, P450 1B1, AKR1A1, AKR1C1-1C4 (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene P450 isoforms have significantly higher kcat/Km values than AKR enzymes for substrate metabolism. nih.gov
Rabbit Cytochrome P-450 LM4 and LM2 (-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene Metabolism to DNA-binding products is 5-10 times faster with P-450 LM4 compared to LM2. nih.govhuji.ac.il
Rat Liver Microsomes and Purified Monooxygenase System (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene Identified the formation of two stereoisomeric diol epoxides as major metabolites. pnas.org

Cell Culture Models for Mechanistic Investigations (e.g., HepG2, A549, HBEC-KT cells)

Cell culture models are invaluable for investigating the cellular and molecular mechanisms of action of this compound in a biological context. Human cell lines derived from relevant organs, such as the liver (HepG2) and lung (A549, HBEC-KT), are widely used.

In human lung adenocarcinoma A549 cells, research has provided evidence for the metabolic activation of the compound by aldo-keto reductases (AKRs) to produce benzo[a]pyrene-7,8-dione. nih.gov This metabolic step leads to the generation of intracellular reactive oxygen species (ROS), a decrease in glutathione levels, an increase in the NADP+/NADPH ratio, and the formation of oxidative DNA damage, including single-strand breaks and 8-oxo-dGuo lesions. nih.gov

The human hepatoma HepG2 cell line is frequently used to study genotoxicity and DNA damage. researchgate.net Studies have demonstrated that exposure to benzo[a]pyrene can induce DNA damage in HepG2 cells, and this model has been used to evaluate the protective effects of various agents against this damage. researchgate.net Furthermore, HepG2 cells stably transfected with different genetic variants of glutathione S-transferase (GST) have been used to show that these enzymes differ in their ability to protect against DNA damage induced by benzo[a]pyrene metabolites. nih.gov

Immortalized normal human bronchial epithelial cells (HBEC-KT) provide another relevant model for lung carcinogenesis studies. Research comparing these cells with A549 cells has shown differences in the expression levels of metabolic enzymes, which can influence the balance between different activation pathways. nih.gov

Table 2: Findings in Human Cell Culture Models

Cell Line Organ of Origin Key Mechanistic Findings Citation
A549 Lung (Adenocarcinoma) Metabolic activation via AKR pathway, leading to ROS generation, altered redox state, and oxidative DNA damage. nih.gov
HepG2 Liver (Hepatoma) Model for studying B[a]P-induced DNA damage and the protective role of enzymes like glutathione S-transferase. researchgate.netnih.gov
HBEC-KT Lung (Bronchial Epithelium) Used in comparative studies to assess expression levels of P450 and AKR enzymes involved in metabolic activation. nih.gov

Molecular Biology Techniques for Gene Expression Analysis (e.g., Real-Time RT-PCR, Reporter Assays)

Molecular biology techniques are essential for understanding how this compound and its parent compound affect gene expression, providing insight into the cellular response to exposure.

Real-Time Reverse Transcriptase Polymerase Chain Reaction (Real-Time RT-PCR) is a widely used method to quantify mRNA transcript levels of specific genes. This technique has been applied to A549 and HBEC-KT cells to compare the expression levels of genes encoding for metabolic enzymes. nih.gov For instance, basal mRNA levels of AKR1C1-1C3 were found to be up to 90-fold higher than those of P450 1A1 and 1B1 in A549 cells, suggesting that the AKR pathway may be significant in these cells. nih.gov In HepG2 and A549 cells, the induction of CYP1A1 and CYP1B1 genes following exposure to benzo[a]pyrene has also been quantified, revealing cell-type-specific differences in gene regulation. plos.org

Reporter assays are another powerful tool. For example, the umu gene expression assay in Salmonella typhimurium is used to assess the genotoxic potential of compounds. The activation of benzo[a]pyrene to genotoxic products by P450 enzymes can be measured by the induction of this reporter gene, providing a functional readout of metabolic activation. nih.gov

Animal Models for Studying Mechanistic Aspects of Carcinogenesis (focusing on molecular endpoints, not tumor incidence directly)

Animal models, particularly mice, are critical for studying the mechanistic aspects of carcinogenesis in a whole-organism context. While tumor incidence is a key outcome, research often focuses on earlier molecular endpoints to understand the mechanisms of action.

Studies have demonstrated that topical application of (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene to mouse skin makes it a potent carcinogen, potentially more so than its metabolic precursor, benzo[a]pyrene 7,8-oxide. nih.govnih.gov This suggests that the dihydrodiol is a more proximate carcinogenic metabolite. nih.gov Research in newborn mice has shown marked differences in the carcinogenic activity between the optically pure (+)- and (-)-enantiomers of the compound. researchgate.net

More recent studies have focused on molecular markers. In an animal model of oral exposure, researchers measured the levels of benzo[a]pyrene and its metabolites, including 7,8-diol-B[a]P, in the serum and brain of mice. mdpi.com This work established a relationship between the levels of these metabolites in the blood and their accumulation in brain regions associated with cognitive function. mdpi.com The study also measured the overexpression of Cyp1a1/Cyp1b1 mRNA in the brain, indicating that the brain itself can metabolize the parent compound. mdpi.com Such studies, which correlate molecular endpoints like metabolite levels and gene expression with physiological outcomes, are crucial for understanding the mechanisms of toxicity and carcinogenesis.

Theoretical and Computational Approaches in Understanding Trans 7,8 Dihydroxy 7,8 Dihydrobenzo a Pyrene Reactivity

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. jcu.edu These calculations have been instrumental in understanding the metabolic activation of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene to its ultimate carcinogenic form, the benzo(a)pyrene-7,8-diol-9,10-epoxides (BPDE).

Researchers use these methods to model the stepwise oxidation of the parent compound. By calculating the energies of reactants, transition states, and products, they can map out the potential energy surface of the reaction. This allows for the determination of the most energetically favorable reaction pathways. For instance, calculations can show why epoxidation occurs specifically at the 9,10-double bond, leading to the highly reactive diol epoxide. nih.gov

Furthermore, quantum chemical calculations are used to assess the stability of the resulting molecules. The optimized energy of a molecule, calculated via DFT, is a key indicator of its stability; a higher optimized energy generally corresponds to a less stable, and therefore more reactive, species. jcu.edu This is crucial for understanding why the BPDE isomers are so reactive towards cellular nucleophiles like DNA. The calculations can quantify the electronic properties, such as charge distribution and molecular orbital energies, that make the epoxide ring susceptible to nucleophilic attack by DNA bases. researchgate.net

Table 1: Application of Quantum Chemical Calculations to BPDE Reactivity
Computational MethodParameter CalculatedPhysicochemical InsightRelevance to Carcinogenesis
Density Functional Theory (DFT)Optimized Molecular EnergyIndicates the thermodynamic stability of a molecule. jcu.eduHigher energy of BPDE-DNA adducts suggests structural instability and distortion of the DNA helix. jcu.edu
Perturbational Molecular Orbital (PMO)Delocalization Energy of Carbonium IonsQuantifies the stability of carbocation intermediates formed during epoxide ring-opening. nih.govHigh delocalization energy in the bay region predicts high chemical reactivity and carcinogenic potential. researchgate.net
Hybrid DFT (e.g., B3LYP, M06-2X)Reaction Energy ProfilesMaps the energy changes along a reaction coordinate, identifying transition states and intermediates. mdpi.comElucidates the mechanism of metabolic activation and explains the preference for the formation of specific diol epoxide isomers.

Molecular Docking and Dynamics Simulations of Enzyme-Substrate and DNA-Adduct Interactions

To understand how this compound is processed in a biological environment, researchers employ molecular docking and molecular dynamics (MD) simulations. These computational techniques model the physical interactions between the molecule and biological targets.

Enzyme-Substrate Interactions: Molecular docking is used to predict the preferred binding orientation of a substrate within the active site of an enzyme. In the metabolism of this compound, cytochrome P450 enzymes play a critical role. nih.govhuji.ac.il Docking simulations can model how the diol fits into the catalytic site of different P450 isoforms. These models help explain the stereoselectivity of the epoxidation reaction, revealing why certain BPDE isomers are formed preferentially over others. The simulation identifies key amino acid residues that interact with the substrate through forces like hydrogen bonds and van der Waals interactions, positioning the 9,10-double bond for oxidation.

DNA-Adduct Interactions: Following its formation, the reactive BPDE can covalently bind to DNA, forming a DNA adduct. jcu.edu Molecular dynamics simulations are used to study the structural and dynamic consequences of this event. An MD simulation begins with the structure of a DNA duplex containing a BPDE adduct and calculates the trajectories of atoms over time by solving Newton's equations of motion. These simulations show that the bulky BPDE adduct causes significant distortion in the DNA double helix. jcu.edu It can disrupt base pairing, bend the helical axis, and alter the width of the DNA grooves. aip.org This structural perturbation is believed to be a key step in mutagenesis, as it can interfere with the proper functioning of DNA polymerases during replication, leading to mutations. jcu.edu

Table 2: Key Molecules in Docking and Dynamics Simulations
Simulation TypeMacromolecule (Receptor)Ligand / SubstrateBiological Question Addressed
Molecular DockingCytochrome P450 (e.g., CYP1A1, LM4)This compoundHow does the substrate orient in the active site for metabolic activation? nih.gov
Molecular DynamicsDNA DuplexBenzo(a)pyrene diol epoxide (BPDE) adductHow does the covalent adduct affect the structure and flexibility of DNA? aip.org

Development and Refinement of Structure-Activity Relationship (SAR) Models in Carcinogenesis (e.g., Extended Bay Region Theory)

Structure-Activity Relationship (SAR) models attempt to correlate the chemical structure of a compound with its biological activity. For PAHs, a seminal SAR model is the "bay region theory," which was developed to explain the varying carcinogenic potencies of different PAHs. researchgate.net

The Bay Region Theory posits that the ultimate carcinogenic metabolites of many PAHs are diol epoxides in which the epoxide ring forms part of a sterically hindered "bay region" of the molecule. researchgate.net The theory suggests that the carbocations formed upon opening of the epoxide ring in a bay region are particularly stable. This stability, which can be calculated using molecular orbital methods, facilitates the reaction with cellular macromolecules like DNA, leading to a higher carcinogenic potential. researchgate.net The metabolism of benzo(a)pyrene to BPDE is a classic example that supports this theory, as the 9,10-epoxide is located adjacent to the bay region formed by the angular benzo ring.

Table 3: Comparison of Carcinogenicity Theories for PAHs
TheoryCore PrincipleKey Structural FeatureApplication to this compound
Bay Region TheoryDiol epoxides with an epoxide in a sterically hindered bay region are potent carcinogens. researchgate.netThe "bay region" of an angularly fused benzene (B151609) ring.Explains why the 7,8-diol-9,10-epoxide is the ultimate carcinogen. researchgate.net
Extended Bay Region TheoryCarcinogenicity is a competition between activation (bay region) and detoxification (K and L regions). nih.govBay region (A region), K-region, and L-region. nih.govProvides a quantitative framework to predict carcinogenic strength by considering both activation and detoxification pathways. nih.gov

Comparative Biological Activity and Broader Implications for Pah Carcinogenesis Research

Comparative Studies with Parent Benzo(a)pyrene and Other PAH Metabolites

Research has established that the carcinogenicity of the parent compound, benzo(a)pyrene (BaP), is not direct but is dependent on its metabolic activation. Within the complex metabolic cascade of BaP, (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene, often referred to as BaP-7,8-dihydrodiol, emerges as a metabolite of significant toxicological interest.

Comparative studies on mouse skin have demonstrated that BaP-7,8-dihydrodiol is a potent carcinogen. At lower doses, it has been shown to be as potent as the parent hydrocarbon, BaP, and considerably more potent than its metabolic precursor, benzo(a)pyrene 7,8-oxide, in inducing tumors. nih.govnih.gov In fact, BaP-7,8-dihydrodiol is the only metabolite of BaP that exhibits tumor-initiating activity comparable to that of BaP on mouse skin. aacrjournals.org Further studies in newborn mice have indicated that BaP-7,8-dihydrodiol is significantly more active than BaP in causing lung adenomas and malignant lymphomas. aacrjournals.orgoup.com

The specific stereochemistry of the molecule is crucial to its activity. The optically pure (-)-enantiomer of trans-7,8-dihydrodiol has been identified as a more potent tumor initiator than BaP itself. oup.com This high level of carcinogenic activity distinguishes it from many other BaP metabolites, such as various phenols and other dihydrodiols, which are generally non-carcinogenic or only weakly mutagenic. oup.com The potent carcinogenicity of BaP-7,8-dihydrodiol strongly supports its classification as a proximate carcinogen, a key intermediate that requires further metabolic conversion to exert its ultimate carcinogenic effect. aacrjournals.orgoup.com

Table 1: Comparative Carcinogenic Activity of Benzo(a)pyrene and Key Metabolites

CompoundCarcinogenic Activity (Mouse Skin Model)Reference
Benzo(a)pyrene (BaP)Potent tumor initiator and complete carcinogen nih.govaacrjournals.org
This compoundEquipotent to or more potent than BaP as a tumor initiator aacrjournals.orgoup.com
Benzo(a)pyrene 7,8-oxideConsiderably less potent than BaP and BaP-7,8-dihydrodiol nih.gov
Benzo(a)pyrene 7,8-diol-9,10-epoxides (BPDE)Weak complete carcinogens but considered the ultimate carcinogenic form oup.com

Understanding the Critical Role of this compound in Initiating Molecular Carcinogenic Processes

The central role of this compound in chemical carcinogenesis lies in its position as a proximate carcinogen. oup.com It is an essential intermediate in the "diol-epoxide" pathway, the primary mechanism for BaP's metabolic activation into a DNA-damaging agent. nih.gov

The process begins when BaP is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, and subsequently by epoxide hydrolase, to form the BaP-7,8-dihydrodiol. nih.govmdpi.com This dihydrodiol then serves as a substrate for a second oxidation reaction, also catalyzed by CYP enzymes. mdpi.comnih.gov This step converts the relatively stable dihydrodiol into the highly reactive and unstable ultimate carcinogen: benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE). nih.govpnas.org

Once formed, BPDE is a potent electrophile that can covalently bind to nucleophilic sites on cellular macromolecules, most importantly, DNA. pnas.org The primary targets for BPDE alkylation are the exocyclic amino groups of purine (B94841) bases, particularly deoxyguanosine. pnas.orgoup.com The formation of these stable BPDE-DNA adducts is a critical initiating event in carcinogenesis. oup.comnih.gov These adducts can distort the DNA helix, leading to errors during DNA replication and repair, which can result in permanent mutations in critical genes, such as the TP53 tumor suppressor gene and KRAS oncogene. nih.govnih.gov This sequence of metabolic activation, culminating in the formation of mutagenic DNA adducts, is the fundamental molecular process by which BaP and its key metabolite, this compound, initiate cancer. nih.gov

Considerations of Detoxification Pathways in Competition with Bioactivation

The metabolic fate of this compound is a critical determinant of its toxicity. The cell possesses a number of detoxification pathways that compete with the bioactivation pathway, aiming to convert the compound and its reactive metabolites into less harmful, more water-soluble forms that can be readily excreted. jst.go.jpresearchgate.net

The bioactivation of BaP-7,8-dihydrodiol to the ultimate carcinogen BPDE is a Phase I metabolic reaction catalyzed by CYP enzymes. acs.org Competing with this are Phase II metabolic pathways that conjugate the dihydrodiol or its metabolites with endogenous molecules, thereby neutralizing their reactivity and facilitating elimination. researchgate.netmdpi.com Key Phase II enzymes involved in this detoxification include:

Glutathione (B108866) S-transferases (GSTs) , which conjugate reactive intermediates with glutathione. researchgate.netfigshare.com

UDP-glucuronosyltransferases (UGTs) , which add glucuronic acid. oup.com

Sulfotransferases (SULTs) , which add a sulfonate group. nih.gov

Furthermore, another enzymatic pathway involving aldo-keto reductases (AKRs) can also metabolize BaP-7,8-dihydrodiol. acs.orgnih.gov This pathway oxidizes the dihydrodiol to form benzo(a)pyrene-7,8-dione, a reactive o-quinone that can generate damaging reactive oxygen species (ROS) through redox cycling. mdpi.comnih.gov While this pathway also leads to a toxic product, it represents another route of metabolism that competes with the CYP-mediated formation of BPDE. acs.org

The balance between these competing pathways—CYP-mediated bioactivation versus Phase II conjugation and AKR-mediated oxidation—is crucial. jst.go.jpacs.org This balance can be influenced by genetic factors (e.g., polymorphisms in metabolic enzymes), the cellular redox state (the ratio of NADPH to NAD+), and the relative expression levels of the different enzymes in a given tissue. acs.org Ultimately, whether exposure to BaP leads to the initiation of carcinogenesis depends heavily on the efficiency of these detoxification pathways in intercepting and neutralizing this compound before it can be converted into its ultimate carcinogenic form.

Table 2: Key Enzymes in the Bioactivation vs. Detoxification of BaP-7,8-dihydrodiol

PathwayKey EnzymesFunctionReference
BioactivationCytochrome P450 (CYP1A1, CYP1B1)Oxidizes BaP-7,8-dihydrodiol to the ultimate carcinogen, BPDE. nih.govacs.org
Aldo-Keto Reductases (AKRs)Oxidizes BaP-7,8-dihydrodiol to redox-active o-quinones. acs.orgnih.gov
Detoxification (Phase II)Glutathione S-transferases (GSTs)Conjugate with glutathione for excretion. researchgate.netfigshare.com
UDP-glucuronosyltransferases (UGTs)Conjugate with glucuronic acid for excretion. oup.com
Sulfotransferases (SULTs)Conjugate with sulfate (B86663) for excretion. nih.gov

Future Directions and Emerging Research Areas

Elucidation of Novel Metabolic Enzymes and Pathways beyond Canonical Systems

While the metabolic conversion of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene to its ultimate carcinogenic diol epoxides by cytochrome P450 (CYP) enzymes is a cornerstone of its toxicology, research is beginning to explore alternative, non-canonical metabolic routes. One such area of investigation involves the role of dihydrodiol dehydrogenases. These enzymes can catalyze the oxidation of trans-dihydrodiols, such as this compound, to form highly reactive polycyclic aromatic hydrocarbon (PAH) o-quinones. nih.gov These o-quinones represent a different class of reactive metabolite that can alkylate DNA and contribute to the genotoxicity of the parent compound, offering a metabolic pathway that diverges from the formation of diol epoxides. nih.gov The reactivity of benzo[a]pyrene-7,8-dione (B196088) (BPQ), an o-quinone derived from the dihydrodiol, with DNA has been demonstrated, providing evidence for the formation of deoxyguanosine adducts. nih.gov This suggests that the toxicological profile of this compound may be influenced by a balance between the well-documented epoxidation pathway and these alternative bioactivation routes.

Deeper Understanding of DNA Repair Mechanisms Specific to Adducts Formed by this compound Metabolites, including Stereochemical Preferences

The primary defense against the genotoxic effects of this compound metabolites is the Nucleotide Excision Repair (NER) pathway. researchgate.netnih.gov This intricate cellular system recognizes and removes bulky DNA adducts formed by benzo[a]pyrene (B130552) diol epoxide (BPDE), the ultimate carcinogen derived from the dihydrodiol. researchgate.netresearcher.life However, the efficiency and fidelity of NER are not uniform and are significantly influenced by the specific stereochemistry of the DNA adducts.

Research has shown that the conformation of the BPDE-DNA adduct, which is dictated by its stereoisomeric form (e.g., cis- vs. trans-addition to guanine), plays a critical role in its recognition and subsequent repair. researchgate.netresearchgate.net For instance, certain stereoisomers may adopt a base-displaced intercalative conformation within the DNA double helix, which can be a better or worse substrate for the NER machinery depending on the specific arrangement. researchgate.netresearchgate.net Studies using cell extract models have demonstrated that a BPDE-dG adduct with cis stereochemistry is a significantly better substrate for NER than its trans counterpart. researchgate.net Furthermore, repair efficiency is not only dependent on the adduct's structure but also on its location within the genome. Repair rates can be faster on the transcribed strand of active genes compared to the non-transcribed strand or inactive genomic loci, a process known as transcription-coupled repair. nih.gov Future investigations aim to create a more detailed map of how the stereochemical properties of different BPDE adducts influence their structural impact on DNA, recognition by NER proteins, and the ultimate efficiency of their removal.

Factor Influencing DNA RepairObservation
Repair Pathway The primary mechanism for removing bulky BPDE-DNA adducts is Nucleotide Excision Repair (NER). researchgate.netnih.gov
Adduct Stereochemistry The stereochemical conformation (e.g., cis vs. trans) of the BPDE-DNA adduct significantly affects NER efficiency. researchgate.netresearchgate.net
Genomic Location Repair is often faster and more efficient on the transcribed strand of active genes compared to non-transcribed strands or inactive loci. nih.gov
DNA Sequence Context The rate of enzymatic incision of BPDE-induced DNA lesions can be influenced by the local DNA sequence surrounding the adduct. nih.gov

Investigation into the Interplay Between Metabolic Activation of this compound and Epigenetic Alterations

The interaction between the metabolic products of this compound and the cellular genome extends beyond direct DNA adduct formation to include the realm of epigenetics. The ultimate carcinogenic metabolite, BPDE, has been shown to be an epigenetic modifier. mdpi.com A key mechanism underlying this epigenotoxicity is the formation of adducts at CpG sites, which are critical for DNA methylation patterns. mdpi.com

The physical presence of a bulky BPDE adduct on DNA can directly interfere with the function of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. mdpi.com This interference can lead to alterations in DNA methylation, including both hypo- and hypermethylation of gene promoter regions. mdpi.com Such changes in methylation status can profoundly disrupt normal gene expression, contributing to carcinogenic processes by either silencing tumor suppressor genes or activating oncogenes. The interplay is thus twofold: metabolic activation leads to a genotoxic metabolite that not only mutates the genetic code but also disrupts the epigenetic code that regulates its expression. mdpi.com

Development of Advanced Mechanistic Biomarkers for Exposure and Effect in Research Models (excluding human clinical application)

To better understand the biological consequences of exposure to this compound in controlled research settings, there is a continuous effort to develop and refine mechanistic biomarkers. These biomarkers provide insights into the molecular events that occur following exposure and can serve as indicators of both the dose received and the biological response.

One of the most direct biomarkers is the measurement of BPDE-DNA adducts in target tissues. nih.gov Advanced analytical techniques allow for the sensitive detection of specific adducts, providing a direct link between exposure and the primary molecular lesion. nih.gov Beyond DNA adducts, protein adducts, such as those formed with serum albumin, are also being explored as valuable biomarkers. researchgate.net These can reflect the systemic dose of reactive metabolites.

In animal models, the metabolites themselves are being investigated as potential biomarkers. For example, 7,8-diol-B[a]P has been detected in the serum of mice following exposure and has been suggested as a potential marker for associated neurotoxicity and cognitive impairment. nih.gov Furthermore, transcriptomic approaches in model organisms, such as fish, have identified the upregulation of specific genes like cyp1a and ahrrb in the liver following exposure to benzo[a]pyrene. frontiersin.org These gene expression changes serve as sensitive molecular indicators of exposure and the activation of the aryl hydrocarbon receptor (AhR) pathway, providing a mechanistic link between chemical exposure and a biological effect. frontiersin.org

Biomarker CategorySpecific ExampleResearch Model Application
DNA Adducts (+)-anti-BPDE-dG adductMeasurement in target tissues (e.g., hamster trachea) to quantify genotoxic damage. nih.gov
Protein Adducts BPDE-adducts to serum albuminUsed to assess systemic exposure to reactive metabolites in animal models. researchgate.net
Metabolites in Fluids 7,8-diol-B[a]P in serumProposed as a marker for cognitive impairment in mice exposed to benzo[a]pyrene. nih.gov
Transcriptomic Markers Upregulation of cyp1a and ahrrb genesUsed in fish liver slice cultures to indicate exposure and activation of the AhR pathway. frontiersin.org

Q & A

Q. What is the metabolic pathway for activating (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene into its carcinogenic form?

The compound undergoes a two-step enzymatic activation:

  • Step 1 : Cytochrome P450 (CYP1B1 in humans) catalyzes the epoxidation of benzo[a]pyrene to form 7,8-oxide.
  • Step 2 : Epoxide hydrolase hydrolyzes the 7,8-oxide to yield the (-)-trans-7,8-dihydrodiol intermediate. Subsequent oxidation by CYP isoforms or dihydrodiol dehydrogenases generates the highly mutagenic 7,8-diol-9,10-epoxide (BPDE), which covalently binds DNA .

Q. Which enzymes are critical for the metabolism of this compound?

Key enzymes include:

  • CYP1B1 : Primary human isoform for initial epoxidation .
  • Microsomal epoxide hydrolase : Converts 7,8-oxide to the dihydrodiol .
  • Dihydrodiol dehydrogenase (AKR1C1-3) : Oxidizes the dihydrodiol to reactive quinones or facilitates BPDE formation .

Q. What methodologies are used to detect DNA adducts formed by this compound?

  • LC-MS/MS : Quantifies BPDE-dG adducts with high specificity (e.g., in human umbilical cord blood) .
  • 32P-postlabeling : Detects adducts at low concentrations but requires extensive DNA purification .
  • Immunoassays : Utilize antibodies against BPDE-DNA adducts for semi-quantitative analysis .

Q. How does this compound contribute to carcinogenesis?

The ultimate carcinogen, BPDE, forms stable adducts with guanine residues in DNA, causing mutations (e.g., G→T transversions) that initiate tumors. Adduct stability and repair efficiency (e.g., nucleotide excision repair) influence carcinogenic outcomes .

Advanced Research Questions

Q. How does stereochemistry influence the carcinogenic activity of this compound?

Enantiomeric forms exhibit marked differences in tumorigenicity. For example, (+)-trans-7,8-dihydrodiol is a more potent tumor initiator in mouse skin than its (-)-counterpart due to preferential metabolic activation to BPDE .

Q. What role do CYP isoform polymorphisms play in metabolic activation?

  • CYP1B1*3 variant : Associated with higher catalytic activity in BPDE formation, increasing cancer risk in specific populations .
  • Recombinant enzyme studies : CYP1A1 and CYP1B1 show distinct regioselectivity, with CYP1B1 dominating in human tissues .

Q. How can discrepancies between in vitro and in vivo metabolic data be resolved?

Discrepancies arise from differences in enzyme expression (e.g., CYP1B1 vs. CYP1A1), cofactor availability, or cellular context. Strategies include:

  • Using primary human cell models (e.g., bronchial epithelial cells) to mimic in vivo conditions .
  • Incorporating physiologically based pharmacokinetic (PBPK) models to account for tissue-specific metabolism .

Q. Are there non-CYP-dependent pathways for metabolic activation?

Yes, prostaglandin endoperoxide synthetase (PGHS) catalyzes cooxidation of the dihydrodiol via peroxyl radicals, forming DNA-reactive intermediates. This pathway is significant in tissues with low CYP activity (e.g., murine keratinocytes) .

Q. How do fungal and mammalian metabolic pathways differ for this compound?

  • Fungal systems (e.g., Cunninghamella elegans) oxidize the dihydrodiol to diastereomeric diol epoxides via cytochrome P450-like enzymes, providing a biodegradation route .
  • Mammalian systems prioritize CYP-mediated activation to BPDE, emphasizing species-specific detoxification strategies .

Q. What experimental models are optimal for studying cooxidation pathways?

  • Hamster tracheal explants : Demonstrate PGHS-dependent cooxidation .
  • Human bronchial epithelial cell lines : Reveal retinyl acetate modulation of dihydrodiol metabolism, highlighting redox-sensitive pathways .

Data Contradiction Analysis

  • In vitro vs. in vivo mutagenicity : While recombinant CYP1B1 efficiently generates BPDE in vitro, in vivo models show lower adduct levels due to detoxification via glutathione conjugation .
  • Enantiomer activity : Conflicting reports on (-)-trans-dihydrodiol carcinogenicity may stem from species-specific metabolic preferences (e.g., mouse vs. rat liver microsomes) .

Key Research Tools

Method Application Reference
Recombinant CYP1B1Studying stereospecific epoxidation
LC-MS/MSQuantifying BPDE-dG adducts in biological matrices
PBPK modelingPredicting tissue-specific metabolic flux
Fungal oxidation assaysExploring biodegradation pathways

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.